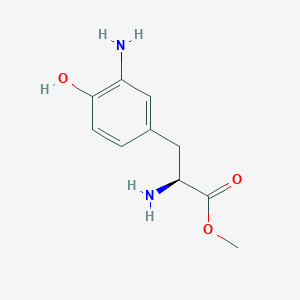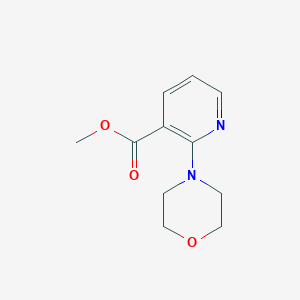![molecular formula C8H18ClNO2 B7959466 [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride](/img/structure/B7959466.png)
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methoxy-4-methylpentanoic acid and methylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and the reaction is carried out under controlled temperature and pressure conditions.
Formation of Intermediate: The initial reaction between the starting materials forms an intermediate compound, which is then further reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, nucleophiles; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of [(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride: shares similarities with other amino acid derivatives and methylammonium compounds.
This compound: can be compared with compounds like [(2S)-2-methoxy-4-methylpentanoic acid] and [(2S)-methylammonium chloride].
Uniqueness
- The unique stereochemistry of this compound contributes to its distinct chemical and biological properties.
- Its specific spatial arrangement allows for selective interactions with molecular targets, making it valuable in various research applications.
属性
IUPAC Name |
[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]-methylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPGIMVFQAVJF-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)[NH2+]C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)[NH2+]C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-45-5 |
Source


|
| Record name | L-Leucine, N-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-nitro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B7959395.png)
![Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B7959405.png)
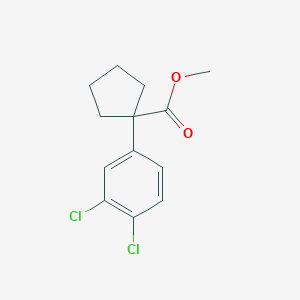

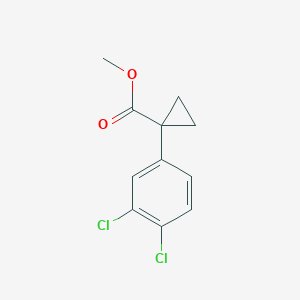
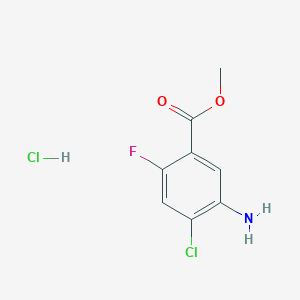
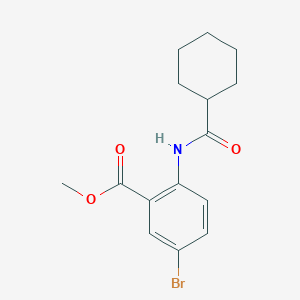
![Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate](/img/structure/B7959430.png)
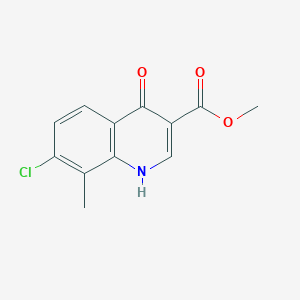
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-[3-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl)carbamimidamido]pentanoate](/img/structure/B7959457.png)

![Methyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}naphthalene-2-carboxylate](/img/structure/B7959469.png)
